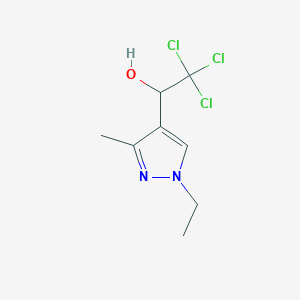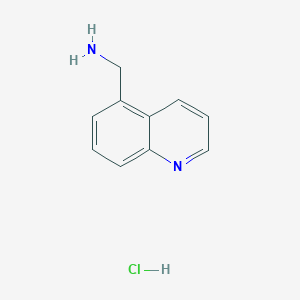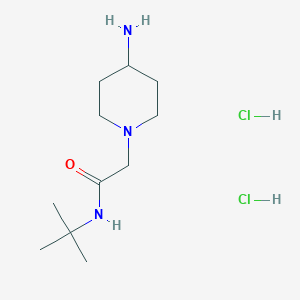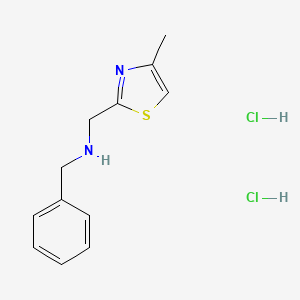![molecular formula C12H20Cl2N2O B1396485 [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride CAS No. 1332531-03-9](/img/structure/B1396485.png)
[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride
Vue d'ensemble
Description
[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride: is a versatile chemical compound with significant potential in scientific research and various industrial applications. This compound is known for its unique structural features, which make it a valuable candidate for drug synthesis, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride typically involves the following steps:
Formation of Piperidin-3-ylmethanol: : This intermediate can be synthesized through the reduction of piperidin-3-one.
Alkylation: : The piperidin-3-ylmethanol is then alkylated with 2-pyridinecarbaldehyde to form the corresponding imine.
Reduction: : The imine is reduced to form the final product, [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol .
Conversion to Dihydrochloride: : The free base is then converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: : Reduction reactions can be used to convert the compound to its amine derivatives.
Substitution: : Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like halides and amines are used, often in the presence of a base.
Major Products Formed
Oxidation: : Piperidin-3-one derivatives.
Reduction: : Piperidin-3-ylmethanol derivatives.
Substitution: : Various substituted piperidines.
Applications De Recherche Scientifique
[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride: has a wide range of applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: : Utilized in material science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparaison Avec Des Composés Similaires
[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride: is unique due to its specific structural features and reactivity. Similar compounds include:
Piperidine derivatives: : These compounds share the piperidine ring but differ in their substituents.
Pyridine derivatives: : Compounds containing pyridine rings with various functional groups.
In comparison, This compound
Propriétés
IUPAC Name |
[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c15-10-11-4-3-7-14(8-11)9-12-5-1-2-6-13-12;;/h1-2,5-6,11,15H,3-4,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJLVLCGLVYPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one](/img/structure/B1396404.png)
![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1396406.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole](/img/structure/B1396408.png)
![1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1396409.png)
![4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1396412.png)
![2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1396414.png)


![[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride](/img/structure/B1396419.png)




